

An In-depth Technical Guide to 7-Methoxy-1,4-benzothiazin-3-one

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Compound of Interest

Compound Name: 7-Methoxy-1,4-benzothiazin-3-one

Cat. No.: B184911

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CAS Number: 22726-30-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Methoxy-1,4-benzothiazin-3-one**, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Core Compound Information

7-Methoxy-1,4-benzothiazin-3-one is a derivative of the 1,4-benzothiazine scaffold, a class of compounds known for a wide range of biological activities.^{[1][2]} The presence of the methoxy group at the 7-position and the carbonyl group at the 3-position of the benzothiazine ring system are key structural features that likely influence its biological profile.

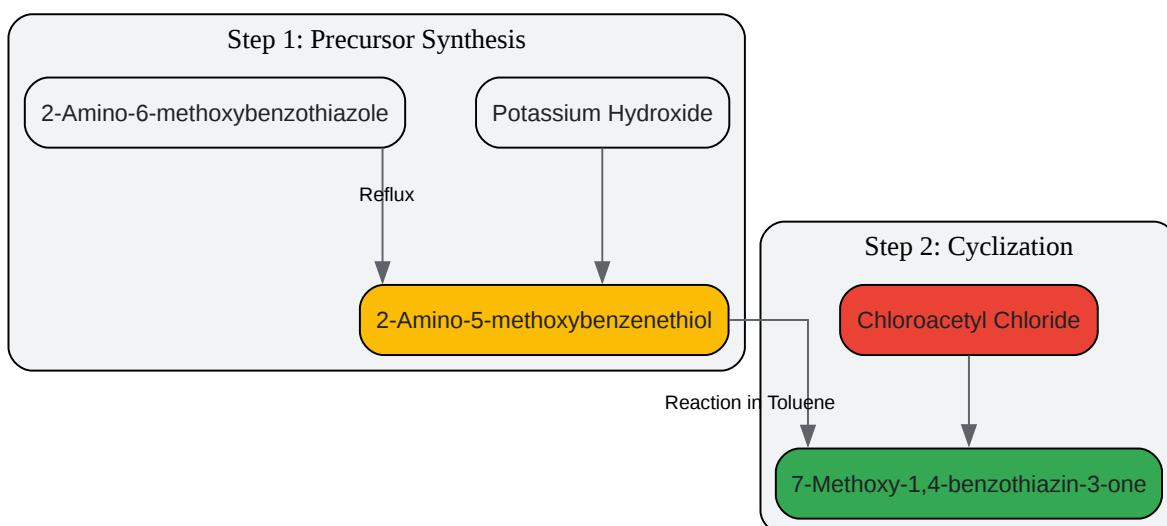
Physicochemical Properties

A summary of the key physicochemical properties for **7-Methoxy-1,4-benzothiazin-3-one** is presented in Table 1. This data is essential for its handling, formulation, and in the prediction of its behavior in biological systems.

Property	Value	Reference
CAS Number	22726-30-3	
Molecular Formula	C ₉ H ₉ NO ₂ S	[3]
Molecular Weight	195.24 g/mol	
Melting Point	183-187 °C	
SMILES	COc1ccc2NC(=O)CSc2c1	[3]
InChI Key	ZITGVVWIRFDIBZ- UHFFFAOYSA-N	[3]
Predicted XlogP	1.4	[3]

Synthesis

The synthesis of **7-Methoxy-1,4-benzothiazin-3-one** can be achieved through a cyclization reaction involving a key intermediate, 2-amino-5-methoxybenzenethiol. The general synthetic approach is outlined below.



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A proposed two-step synthesis workflow for **7-Methoxy-1,4-benzothiazin-3-one**.

Experimental Protocol: Synthesis of 7-Methoxy-1,4-benzothiazin-3-one

This protocol is a representative method based on established chemical syntheses for similar benzothiazine structures.

Step 1: Preparation of 2-amino-5-methoxybenzenethiol[4]

- To a stirred solution of 8N potassium hydroxide, add 2-amino-6-methoxybenzothiazole.
- Reflux the mixture overnight.
- Cool the resulting solution and neutralize to pH 8.0 with concentrated HCl, followed by the addition of acetic acid to adjust the pH to 6.0.
- Filter the precipitate that forms and wash with water to afford 2-amino-5-methoxybenzenethiol.
- The product should be used immediately in the next step due to its potential instability.

Step 2: Synthesis of 7-Methoxy-1,4-benzothiazin-3-one

- Dissolve 2-amino-5-methoxybenzenethiol (0.01 mol) in toluene (20 mL) in a round-bottom flask.
- Cool the solution to 5–10 °C using an ice bath.
- Slowly add a solution of chloroacetyl chloride (0.011 mol) in toluene (2 mL) dropwise to the cooled solution with continuous stirring.[5][6]
- After the addition is complete, allow the reaction mixture to stir at room temperature for 15 hours.
- The precipitated product is filtered, washed with cold ethanol, and dried.

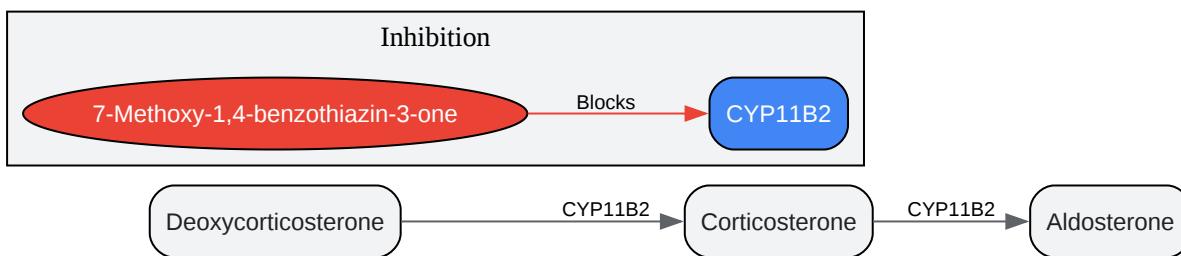
- Recrystallization from ethanol can be performed for further purification.
- The final product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Mechanisms of Action

While specific experimental data for **7-Methoxy-1,4-benzothiazin-3-one** is limited in the public domain, the broader class of benzothiazines has been investigated for several biological activities.

Aldosterone Synthase (CYP11B2) Inhibition

Aldosterone synthase (CYP11B2) is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final step in aldosterone synthesis.^[7] Inhibition of CYP11B2 is a therapeutic strategy for managing hypertension and other cardiovascular diseases.^{[8][9]} Given the structural features of **7-Methoxy-1,4-benzothiazin-3-one**, it may act as an inhibitor of this enzyme.



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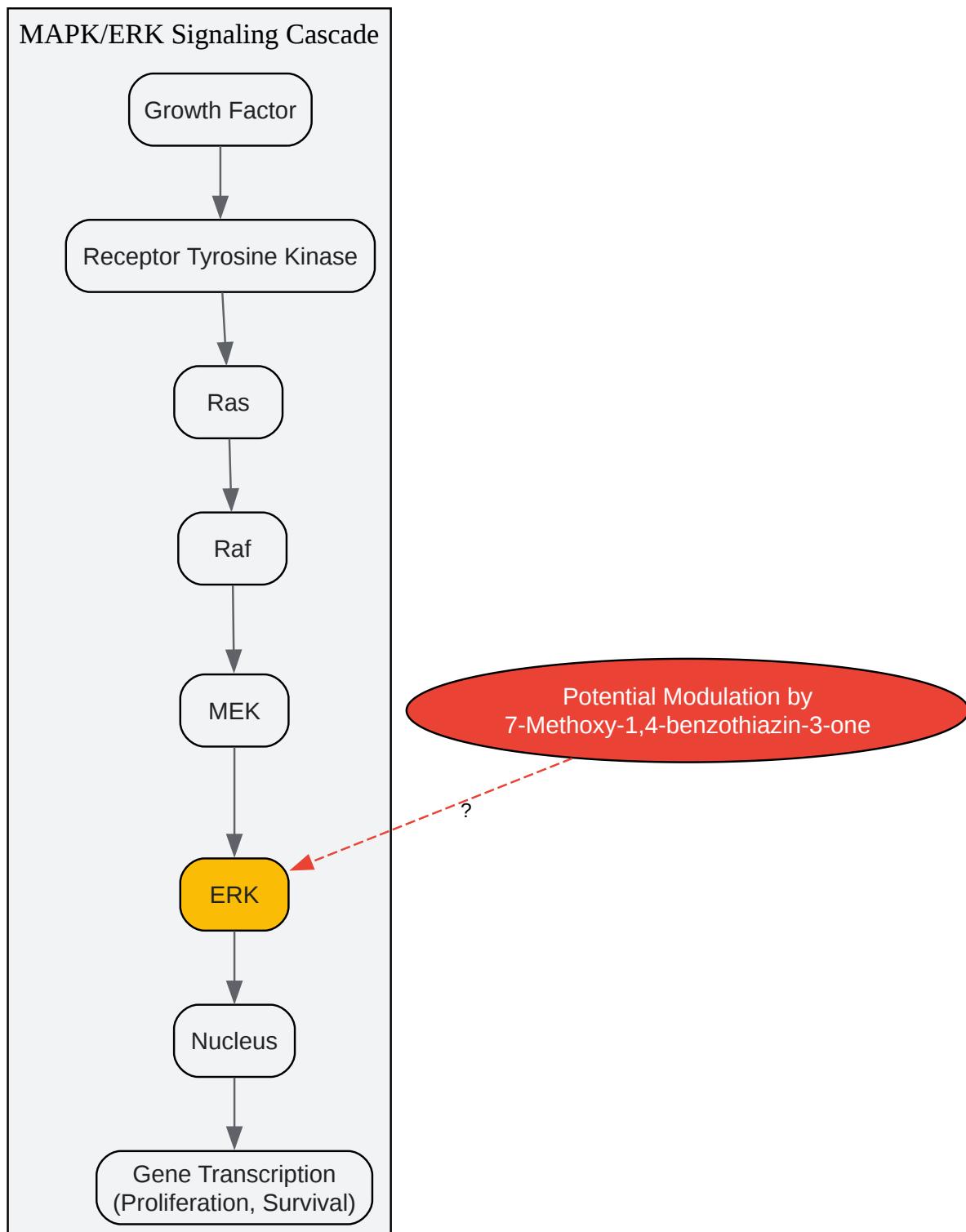
Inhibitory action of **7-Methoxy-1,4-benzothiazin-3-one** on the aldosterone synthesis pathway.

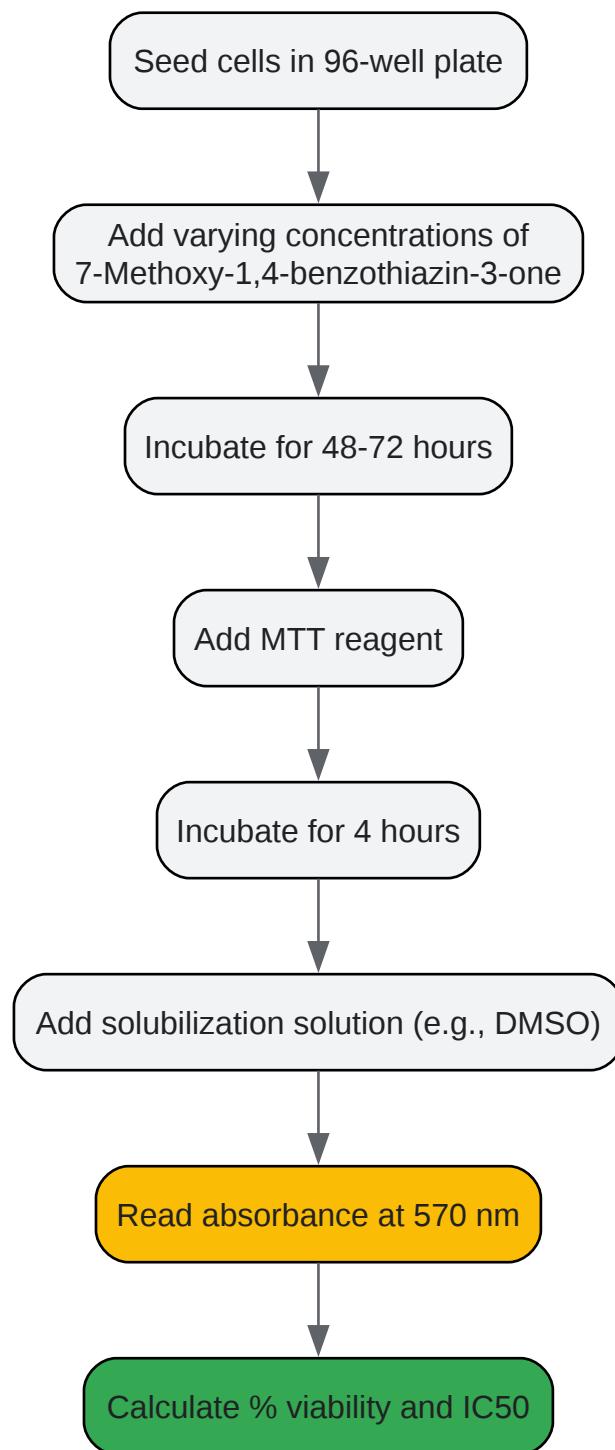
While experimental IC_{50} values for this specific compound are not readily available, Table 2 provides data for other known CYP11B2 inhibitors to serve as a benchmark for potential efficacy.

Compound	CYP11B2 IC ₅₀ (nM)	Selectivity vs. CYP11B1	Reference
Fadrozole	~6	~6-fold	[10]
LCI699 (Osilodrostat)	0.7	3.6-fold	[11]
Baxdrostat	Varies by study	High	[10]

Potential Involvement in the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[\[12\]](#)[\[13\]](#) Dysregulation of this pathway is implicated in various diseases, including cancer.[\[14\]](#) Some small molecules can modulate this pathway, leading to therapeutic effects such as apoptosis in cancer cells. While direct evidence is lacking, the potential for **7-Methoxy-1,4-benzothiazin-3-one** to interact with components of this pathway warrants investigation.





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